2-Bromo-6-fluoro-3-hydroxybenzonitrile
Description
Properties
CAS No. |
1807033-07-3 |
|---|---|
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrFNO/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2,11H |
InChI Key |
CQSZNUPBGSBVCX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)Br)C#N)F |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Hydroxyl vs. Amino/Methoxy: The hydroxyl group in the target compound increases polarity and acidity (pKa ~8–10) compared to the amino group in 6-amino-3-bromo-2-fluorobenzonitrile (basic, pKa ~4–5) and the methoxy group in 3-bromo-6-fluoro-2-methoxybenzonitrile (electron-donating, non-acidic) . This influences solubility (e.g., hydroxyl enhances aqueous solubility) and reactivity (e.g., hydroxyl participates in H-bonding or esterification).
- Halogen Positioning: Bromine at position 2 (target) vs. position 3 (6-amino analogue) alters electronic effects.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s hydroxyl group increases molecular weight (216.01 vs. 200.01 for 2-bromo-6-fluorobenzonitrile) and polarity, likely reducing volatility and increasing melting point compared to non-hydroxylated analogues .
- Solubility : Hydroxyl groups generally improve aqueous solubility, contrasting with methoxy or halogen-only analogues, which favor organic solvents (e.g., 3-bromo-6-fluoro-2-methoxybenzonitrile) .
Preparation Methods
Bromination of 3-Hydroxybenzonitrile
Method Overview:
The most direct and widely reported method involves brominating 3-hydroxybenzonitrile (also known as 2-hydroxybenzonitrile) under controlled conditions to yield the desired brominated derivative. This approach is supported by experimental procedures documented in chemical literature, notably by De Gruyter and other peer-reviewed sources.
- Starting Material: 3-Hydroxybenzonitrile (8.33 g, 70 mmol)
- Reagents: Bromine (11.06 g), acetic acid as solvent
- Reaction Conditions:
- Bromine is added dropwise to the solution of 3-hydroxybenzonitrile in acetic acid
- The mixture is stirred overnight at room temperature
- Post-reaction, aqueous sodium thiosulfate is used to quench excess bromine
- The mixture is concentrated under reduced pressure, then diluted with water to precipitate the product mixture
Outcome:
This process yields a mixture of 2-bromo-3-hydroxybenzonitrile and 2-bromo-5-hydroxybenzonitrile in approximately 84% overall yield, with the mixture being suitable for subsequent purification or direct use in further reactions.
3-Hydroxybenzonitrile + Br2 → Mixture of 2-bromo-3-hydroxybenzonitrile and 2-bromo-5-hydroxybenzonitrile
Note:
The bromination occurs preferentially at the ortho position relative to the hydroxyl group due to its activating effect, favoring substitution at the 2-position.
Selective Bromination Strategies
Challenges:
Selective bromination at the 2-position can be complicated due to the presence of multiple reactive sites. To enhance selectivity, reaction conditions such as temperature, solvent, and equivalents of bromine are optimized.
- Use of polar solvents like acetic acid facilitates electrophilic aromatic substitution with regioselectivity towards the ortho position.
- Controlled addition of bromine minimizes polybromination or undesired substitution at other positions.
- Bromination in acetic acid at room temperature yields a mixture favoring the 2-position substitution, with subsequent separation or direct use as a mixture for further functionalization.
Alternative Synthesis Approaches
While the primary method involves direct bromination, other approaches include:
Sandmeyer Reaction:
Starting from 2-amino-6-fluoro-3-hydroxybenzonitrile, diazotization followed by copper-mediated bromination can be used, though this route is less common for this specific compound.Directed Ortho Bromination:
Using directing groups or protecting groups to improve regioselectivity, though this adds complexity and is less favored for straightforward synthesis.
Notes on Reaction Conditions and Purification
Summary of Key Findings
- Bromination of 3-hydroxybenzonitrile in acetic acid with bromine is the most straightforward and effective method.
- Reaction conditions are optimized to favor ortho substitution, primarily at the 2-position.
- The process yields a mixture of regioisomers that can be used directly or separated as needed.
- Alternative methods such as diazotization are less common but feasible under specific conditions.
- Proper quenching and purification are critical to obtaining high-purity 2-bromo-6-fluoro-3-hydroxybenzonitrile.
Q & A
Basic: What are the common synthetic routes for preparing 2-Bromo-6-fluoro-3-hydroxybenzonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with fluorobenzonitrile derivatives, where bromination is achieved using reagents like NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) at 0–25°C. Hydroxylation at the 3-position can be introduced via directed ortho-metalation (DoM) strategies using lithium bases, followed by quenching with electrophiles like B₂O₃ .
Optimization Tips:
- Temperature Control: Lower temperatures (0–10°C) minimize side reactions during bromination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
- Catalyst Screening: Testing alternative catalysts (e.g., AlCl₃ vs. FeBr₃) can improve regioselectivity .
Basic: What spectroscopic techniques are most effective for characterizing 2-Bromo-6-fluoro-3-hydroxybenzonitrile, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy: Stretching vibrations for -CN (~2240 cm⁻¹) and -OH (~3200–3400 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing halogenated benzonitrile derivatives?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or isotopic interference. Strategies include:
- Variable Temperature NMR: Assess tautomeric equilibria (e.g., keto-enol) by acquiring spectra at 25°C and −40°C .
- Isotopic Pattern Analysis: Use high-resolution MS to distinguish between molecular ions and fragment peaks with similar m/z values .
- Complementary Techniques: X-ray crystallography (via SHELXL refinement) provides unambiguous structural confirmation .
Advanced: What strategies are recommended for overcoming low solubility issues of 2-Bromo-6-fluoro-3-hydroxybenzonitrile in common organic solvents during reaction setup?
Methodological Answer:
- Solvent Mixtures: Use DMSO:THF (1:4) or DMF:CH₃CN (1:3) to enhance dissolution .
- Derivatization: Temporarily protect the hydroxyl group with acetyl or TMS groups to improve solubility, followed by deprotection post-reaction .
- Sonication: Apply ultrasound (40 kHz, 30 min) to disrupt crystalline aggregates .
Advanced: How can SHELX software be utilized in the crystallographic analysis of 2-Bromo-6-fluoro-3-hydroxybenzonitrile to resolve structural ambiguities?
Methodological Answer:
- Data Refinement: Use SHELXL for least-squares refinement against high-resolution diffraction data. The program’s constraint algorithms resolve disorder in halogen or hydroxyl positions .
- Twinned Data Handling: SHELXD’s dual-space methods are effective for structures with pseudo-merohedral twinning, common in polar crystals .
- Hydrogen Bonding Networks: SHELXPRO visualizes hydrogen-bonding interactions critical for understanding tautomeric stability .
Advanced: How can researchers design experiments to determine the tautomeric stability of the hydroxyl group in 2-Bromo-6-fluoro-3-hydroxybenzonitrile under varying pH conditions?
Methodological Answer:
- pH-Dependent NMR: Acquire ¹H NMR spectra in buffered D₂O/CD₃OD mixtures (pH 2–12) to track hydroxyl proton shifts and tautomer ratios .
- Computational Modeling: DFT calculations (B3LYP/6-311+G*) predict energy differences between tautomers and guide experimental validation .
- Crystallographic Screening: Grow crystals at pH 5, 7, and 9 to correlate solid-state structures with solution-phase equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
